

# Spectroscopic and Synthetic Profile of (Z)-3-bromo-2-pentene: A Technical Guide

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## Compound of Interest

Compound Name: 3-Bromo-2-pentene

Cat. No.: B13549082

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This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for (Z)-**3-bromo-2-pentene**. Due to the limited availability of direct experimental data in public databases, this document leverages established principles of spectroscopic analysis and known synthetic methodologies for analogous haloalkenes to present a predictive but scientifically grounded profile of the target compound. All quantitative data herein is presented in structured tables, and experimental workflows are accompanied by detailed procedural descriptions and visual diagrams.

## Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (Z)-**3-bromo-2-pentene**. These predictions are based on the analysis of structurally similar compounds and established spectroscopic theory.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for (Z)-**3-bromo-2-pentene**

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H1 (CH <sub>3</sub> -C=)	1.7 - 1.9	Doublet	~7
H2 (=CH-)	5.6 - 5.9	Quartet	~7
H4 (-CH <sub>2</sub> -)	2.4 - 2.6	Quartet	~7.5
H5 (-CH <sub>3</sub> )	1.0 - 1.2	Triplet	~7.5

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for (Z)-3-bromo-2-pentene

Carbon	Chemical Shift ( $\delta$ , ppm)
C1	15 - 20
C2	120 - 125
C3	125 - 130
C4	30 - 35
C5	12 - 15

Table 3: Predicted Infrared (IR) Spectroscopy Data for (Z)-3-bromo-2-pentene

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
C=C Stretch (alkene)	1650 - 1680	Medium
C-H Stretch (alkene)	3000 - 3100	Medium
C-H Stretch (alkane)	2850 - 3000	Strong
C-Br Stretch	500 - 600	Strong

Table 4: Predicted Mass Spectrometry (MS) Data for (Z)-3-bromo-2-pentene

m/z	Ion	Notes
148/150	$[M]^+$	Molecular ion peak, showing characteristic 1:1 isotopic pattern for Bromine ( $^{79}\text{Br}/^{81}\text{Br}$ ).
69	$[\text{C}_5\text{H}_9]^+$	Loss of Bromine radical.
120/122	$[\text{M} - \text{C}_2\text{H}_5]^+$	Loss of ethyl radical.
41	$[\text{C}_3\text{H}_5]^+$	Allylic cation, a common fragment for alkenes.

## Experimental Protocols

The following sections detail a plausible synthetic route for (Z)-**3-bromo-2-pentene** and the general procedures for its spectroscopic characterization.

### Synthesis of (Z)-3-bromo-2-pentene

A potential route to synthesize (Z)-**3-bromo-2-pentene** involves the hydrobromination of 2-pentyne. The use of specific reagents and conditions can favor the formation of the desired (Z)-isomer.

Materials:

- 2-pentyne
- Hydrogen bromide (HBr) gas or a solution in acetic acid
- Anhydrous diethyl ether or other suitable aprotic solvent
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Gas inlet tube

- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

#### Procedure:

- In a clean, dry round-bottom flask, dissolve 2-pentyne in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0°C using an ice bath.
- Slowly bubble hydrogen bromide gas through the stirred solution or add a stoichiometric amount of HBr in acetic acid dropwise.
- Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
- Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize any excess acid.
- Transfer the mixture to a separatory funnel and extract the organic layer.
- Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by distillation under reduced pressure to obtain (Z)-**3-bromo-2-pentene**.

## Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Prepare a sample by dissolving approximately 5-10 mg of the purified (Z)-**3-bromo-2-pentene** in about 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube.
- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Process the spectra to determine chemical shifts, multiplicities, and coupling constants.

#### Infrared (IR) Spectroscopy:

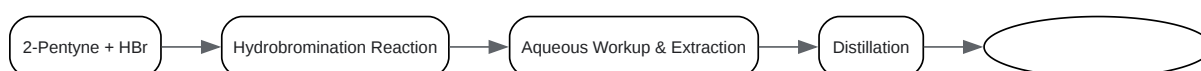
- Obtain the IR spectrum of the neat liquid sample using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
- Alternatively, a thin film of the sample can be prepared between two salt plates (e.g., NaCl or KBr).
- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

#### Mass Spectrometry (MS):

- Introduce a small amount of the sample into a mass spectrometer, typically using a gas chromatography-mass spectrometry (GC-MS) system for separation and analysis.
- Use electron ionization (EI) to generate the mass spectrum.
- Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features of the compound.

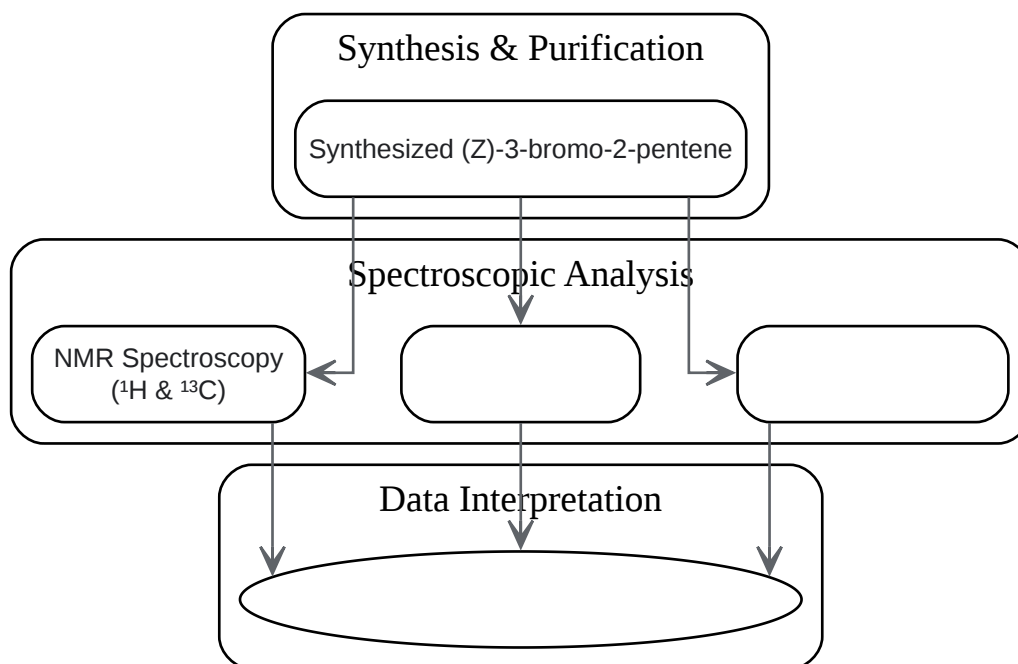
## Visualizations

The following diagrams illustrate the logical workflow of the synthesis and spectroscopic analysis of (Z)-**3-bromo-2-pentene**.



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Caption: Synthetic workflow for (Z)-3-bromo-2-pentene.



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Caption: Workflow for spectroscopic analysis.

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